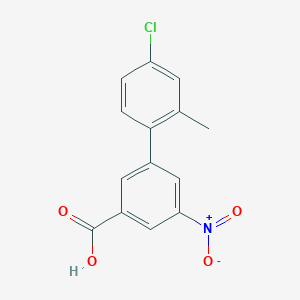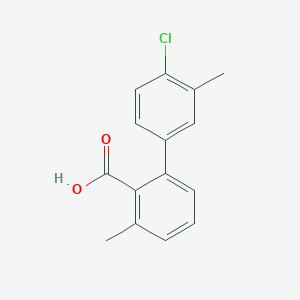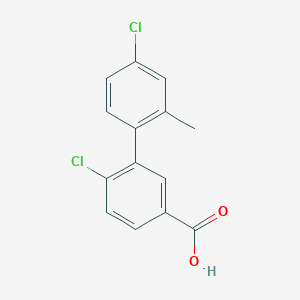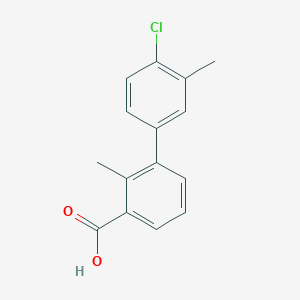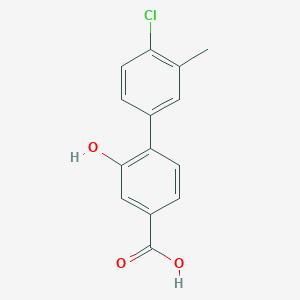
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid (4-CMPBA) is an organic compound with a molecular formula of C9H8ClO3. It is a white crystalline solid with a melting point of 179-181°C. 4-CMPBA is a derivative of benzoic acid, and is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of various other organic compounds, such as 4-chloro-3-methylphenyl-3-hydroxybenzoate, 4-chloro-3-methylphenyl-2-hydroxybenzoate, and 4-chloro-3-methylphenyl-2-hydroxybenzoic acid.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been studied extensively in scientific research due to its potential applications in medicine and biology. It has been used to synthesize various drugs, such as antimalarials, antiparasitics, and antifungals. It has also been used in the synthesis of dyes and other organic compounds. In addition, 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
作用機序
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. The inhibition of COX-2 has been shown to reduce inflammation and pain, and has been linked to the prevention of various diseases, such as cancer and Alzheimer’s disease.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% has been shown to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure and vascular tone.
実験室実験の利点と制限
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively soluble in water, making it easy to dissolve and use in aqueous solutions. However, it is also relatively insoluble in organic solvents, making it difficult to use in organic synthesis. In addition, 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% is toxic in high concentrations and should be handled with care.
将来の方向性
Future research on 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% could focus on its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, further research could be conducted on the mechanisms of action of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore the potential of 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% as a drug delivery system, as well as its potential use in the synthesis of various other organic compounds.
合成法
4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized from 4-chloro-3-methylphenol and 3-hydroxybenzoic acid using an acid-catalyzed condensation reaction. The reaction proceeds by first forming an intermediate compound, 4-chloro-3-methylphenyl-2-hydroxybenzoic acid, which is then converted to 4-(4-Chloro-3-methylphenyl)-3-hydroxybenzoic acid, 95% by dehydration. The reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-9(3-5-12(8)15)11-4-2-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUMXGRQYUTAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690386 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-01-5 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









